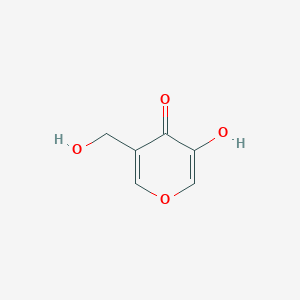
1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a bromophenyl group, a diethylaminoethyl group, and a thiourea moiety, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea typically involves the reaction of m-bromophenyl isothiocyanate with 2-(diethylamino)ethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
- 1-(p-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea
- 1-(m-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea
- 1-(m-Bromophenyl)-3-(2-(dimethylamino)ethyl)-2-thiourea
Uniqueness: 1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea stands out due to the presence of the m-bromophenyl group, which can influence its reactivity and binding properties. The diethylaminoethyl group also contributes to its solubility and potential biological activity, making it a compound of significant interest in various research fields.
Propriétés
Numéro CAS |
73953-64-7 |
|---|---|
Formule moléculaire |
C13H20BrN3S |
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-3-[2-(diethylamino)ethyl]thiourea |
InChI |
InChI=1S/C13H20BrN3S/c1-3-17(4-2)9-8-15-13(18)16-12-7-5-6-11(14)10-12/h5-7,10H,3-4,8-9H2,1-2H3,(H2,15,16,18) |
Clé InChI |
BGWCRFMMMJSQCX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=S)NC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


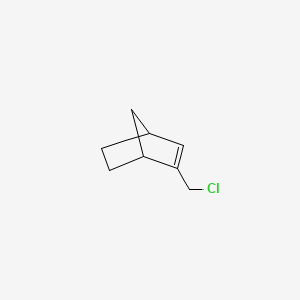
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
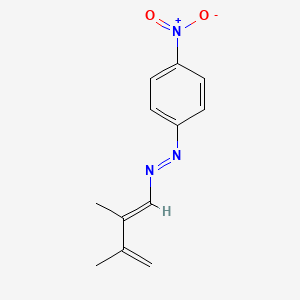

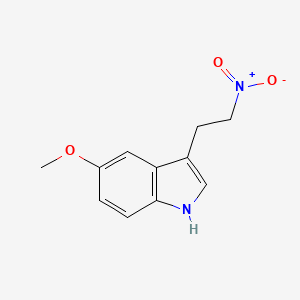
![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)

![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
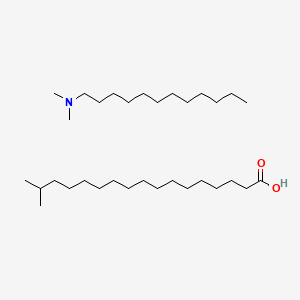
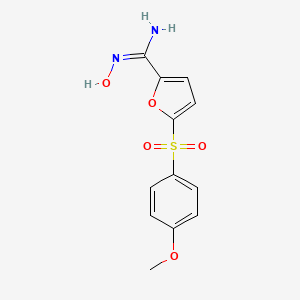
![Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14457584.png)
